N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide
Description
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Properties
IUPAC Name |
N-[4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-20(27)24-17-4-6-18(7-5-17)31(29,30)23-12-3-15-26-21(28)9-8-19(25-26)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKNVPSVDSGKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamide derivatives. Characterized by its unique structural features, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound features a pyridazinone core, which is significant for its biological activity. Its structure includes multiple functional groups and heterocycles, suggesting that it may interact with various biological targets. The presence of the pyridin-4-yl group enhances its pharmacological profile, potentially allowing it to act as an enzyme inhibitor.
Enzyme Inhibition
Preliminary studies indicate that compounds similar to this compound may exhibit significant enzyme inhibitory activities. For example, related pyridazinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Table 1: Enzyme Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | Inhibition Constant (nM) |
|---|---|---|
| Pyridazine Derivative 5a | hCA II | 5.3 |
| Pyridazine Derivative 7f | hCA IX | 6.4 |
| Pyridazine Derivative 7c | hCA II | 19.2 |
| Pyridazine Derivative 5b | hCA IX | 12.3 |
These findings suggest that this compound could be developed as a multi-target anti-inflammatory agent, potentially inhibiting carbonic anhydrase (hCA), COX-2, and lipoxygenase (5-LOX) enzymes .
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of pyridazinone-based sulfonamide derivatives, including compounds structurally related to this compound. These studies have demonstrated promising anti-inflammatory effects in vivo, with some derivatives exhibiting low nanomolar inhibition constants against specific enzymes .
Case Study Example:
A study evaluated the anti-inflammatory properties of several pyridazinone derivatives. Among these, one derivative demonstrated a significant reduction in inflammation markers in animal models, correlating with its ability to inhibit COX enzymes effectively .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in inflammatory pathways. This interaction modulates signaling pathways associated with inflammation and cell proliferation, suggesting potential therapeutic applications in treating inflammatory diseases .
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